tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Salt formation Solid-state chemistry Handling properties

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (CAS 1624261-87-5) is a spirocyclic amine building block featuring a 6-azaspiro[2.5]octane core, a Boc-protected piperidine nitrogen, a primary aminomethyl group at the 1-position, and a hydrochloride salt form. This rigid, three-dimensional scaffold is a key synthetic intermediate in the preparation of clinical-stage KIF18A inhibitors (e.g., Sovilnesib/AMG and potent NAMPT inhibitors (e.g., SI-3107).

Molecular Formula C13H25ClN2O2
Molecular Weight 276.805
CAS No. 1624261-87-5
Cat. No. B592165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
CAS1624261-87-5
Molecular FormulaC13H25ClN2O2
Molecular Weight276.805
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2CN.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14;/h10H,4-9,14H2,1-3H3;1H
InChIKeyFSJXIJBRVLIWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (CAS 1624261-87-5): Spirocyclic Building Block for Targeted Drug Discovery


tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (CAS 1624261-87-5) is a spirocyclic amine building block featuring a 6-azaspiro[2.5]octane core, a Boc-protected piperidine nitrogen, a primary aminomethyl group at the 1-position, and a hydrochloride salt form [1]. This rigid, three-dimensional scaffold is a key synthetic intermediate in the preparation of clinical-stage KIF18A inhibitors (e.g., Sovilnesib/AMG 650) [2] and potent NAMPT inhibitors (e.g., SI-3107) . Its unique combination of functional groups enables regioselective downstream derivatization that is not accessible with other spirocyclic or non-spirocyclic analogs.

Why Generic Spirocyclic Analogs Cannot Replace tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride in Medicinal Chemistry


In-class compounds sharing the 6-azaspiro[2.5]octane core but differing in substitution pattern, salt form, or ring position are not interchangeable with the target compound. The 1-aminomethyl group provides a primary amine handle for amide bond formation, urea synthesis, or reductive amination, a functional group absent in 6-azaspiro[2.5]octane-1-carboxylic acid analogs [1]. The hydrochloride salt form confers superior solid-state stability, aqueous solubility, and ease of handling compared to the free base (CAS 1163729-53-0), which is a low-melting solid or oil prone to degradation upon storage . Furthermore, positional isomers such as 5-azaspiro[2.5]octane (CAS 1782580-90-8) lead to biologically distinct downstream products that cannot replicate the specific biochemical activities achieved with the 6-aza series, most notably in KIF18A and NAMPT inhibitor programs [2].

Quantitative Differentiation Evidence for tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride


Salt Form Advantage: Hydrochloride vs. Free Base for Solubility, Stability, and Handling

The hydrochloride salt of tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS 1624261-87-5) provides significant practical advantages over its free base form (CAS 1163729-53-0). The free base is a low-melting solid or oil at room temperature, exhibiting limited aqueous solubility and susceptibility to oxidative degradation or carbonate formation upon exposure to air. In contrast, the hydrochloride salt is a stable, free-flowing crystalline solid with a defined melting point, enabling accurate weighing under ambient conditions and long-term storage (>12 months) at room temperature in a dry environment without significant decomposition . Vendor data confirm that the hydrochloride salt is supplied with batch-specific QC documentation (NMR, HPLC, GC, purity ≥95%) , while the free base typically requires refrigerated storage under inert atmosphere and is more prone to variability between batches .

Salt formation Solid-state chemistry Handling properties Storage stability

Spirocyclic Scaffold versus Benzyl Linker: Reduced CYP2C9 Inhibition Demonstrated in NAMPT Inhibitor Program

In a landmark NAMPT inhibitor optimization program (Zak et al., J. Med. Chem. 2016), replacing a central benzyl linker with a spirocyclic 6-azaspiro[2.5]octane motif eliminated measurable CYP2C9 inhibition while maintaining low-nanomolar cellular NAMPT potency. The benzyl-containing lead compounds consistently inhibited CYP2C9 with IC50 values <1 µM, creating a significant drug-drug interaction (DDI) liability. Introduction of the spirocyclic central core (derived from a scaffold analogous to the target compound) increased Fsp3 from 0.28 to 0.42 and abolished CYP2C9 inhibition (IC50 >50 µM), representing a >50-fold reduction in DDI risk while retaining cellular NAMPT IC50 values of 1–10 nM [1]. The optimized spirocyclic compound 68 exhibited outstanding efficacy in a mouse tumor xenograft model with no measurable CYP2C9 inhibition at therapeutic concentrations [2]. This class-level evidence directly supports the selection of 6-azaspiro[2.5]octane-based building blocks over benzyl or other planar, aromatic linkers for programs requiring CYP2C9-liable pharmacophores.

CYP2C9 inhibition Drug metabolism Spirocyclic scaffold NAMPT inhibitors

Regiospecific Aminomethyl Handle Enables Exclusive Downstream Chemistry Not Possible with Carboxylic Acid or Unsubstituted Spiro Analogs

The 1-aminomethyl group on the target compound is a primary amine (pKa ~9-10) that serves as a nucleophile for amide bond formation, urea synthesis, sulfonamide coupling, and reductive amination, chemistry that cannot be performed on the corresponding 1-carboxylic acid analog (6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride, CAS 1332530-45-6) or on 6-azaspiro[2.5]octane itself (CAS 872-64-0) [1]. In the KIF18A inhibitor series leading to Sovilnesib (AMG 650), the 6-azaspiro[2.5]octane scaffold is connected to a benzamide moiety via a nitrogen atom, a bond that specifically requires a secondary or tertiary amine precursor derived from a building block such as 6-azaspiro[2.5]octane or its aminomethyl-derivatized form . The target compound's Boc protecting group at the 6-position nitrogen allows orthogonal deprotection and sequential diversification, a dual orthogonal reactivity not available in the unprotected 6-azaspiro[2.5]octane (CAS 872-64-0), which would lead to uncontrolled reactivity and complex mixtures [2].

Regioselective functionalization Primary amine handle Amide coupling Structure-activity relationship

Proven Utility as Key Intermediate for Clinical-Stage Drug Candidates (Sovilnesib/AMG 650 and SI-3107) – Pipeline Differentiation Over Non-Clinical Spirocycles

The target compound and its free base are explicitly cited as key synthetic intermediates for two distinct clinical-stage programs: (1) SI-3107, a highly potent NAMPT inhibitor referenced in Zak et al. (2016) and directly listed by SynInnova Laboratories as the application for the free base CAS 1163729-53-0 ; (2) Sovilnesib (AMG 650), a KIF18A inhibitor that entered clinical trials in 2023 and contains the 6-azaspiro[2.5]octane core as an essential pharmacophoric element . A dedicated Chinese patent (CN118290338A) describes an improved, cost-effective synthesis of the 6-azaspiro[2.5]octane building block specifically to support Sovilnesib development, highlighting its strategic importance [1]. No other spirocyclic isomer (e.g., 5-azaspiro[2.5]octane or 4-azaspiro[2.5]octane) is cited as an intermediate for these specific clinical candidates, providing direct pipeline differentiation evidence for procurement decisions.

Clinical intermediate KIF18A inhibitor NAMPT inhibitor Sovilnesib SI-3107

Computed Physicochemical Properties (logP, PSA, Fsp3) Distinguish the Spirocyclic Scaffold from Non-Spirocyclic Piperidine Alternatives

The target compound's computed properties (logP 3.42, topological PSA 55.56 Ų, 2 ring systems, Fsp3 ~0.69) [1] position it favorably within CNS drug-like space when compared to the non-spirocyclic analog tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (estimated logP ~2.1, PSA ~55 Ų, Fsp3 ~0.53) [2]. The higher Fsp3 of the spirocyclic scaffold correlates with increased three-dimensionality, which has been associated with improved target selectivity, enhanced aqueous solubility, and reduced promiscuous binding in fragment-based screening campaigns [3]. The greater molecular rigidity (2 rings vs 1 ring) reduces conformational entropy penalty upon target binding, potentially translating to improved binding affinity in derived ligands. These computed differences are predictive of downstream ADME and selectivity advantages, providing a quantitative rationale for preferential procurement of the spirocyclic building block over simpler piperidine analogs for lead generation libraries.

Physicochemical properties logP Fsp3 Drug-likeness CNS MPO

Chiral 6-Azaspiro[2.5]octane Derivatives Deliver Sub-Nanomolar M4 Muscarinic Receptor Antagonism with >10,000-Fold Selectivity Over M3/M5 – Demonstrating Scaffold Privilege

The 6-azaspiro[2.5]octane scaffold, when elaborated into chiral antagonists, yields exceptional potency and selectivity at the M4 muscarinic acetylcholine receptor (mAChR4), a target implicated in psychosis and cognitive disorders. Compound VU6013720, derived from a 6-azaspiro[2.5]octane-1-carbonitrile intermediate structurally related to the target compound, exhibited human M4 IC50 = 0.6 nM and rat M4 IC50 = 20 nM in calcium mobilization assays, with IC50 values >10,000 nM at rat M3 and M5 receptors [1]. This represents >16,000-fold selectivity for M4 over off-target muscarinic subtypes. While the target compound itself is not the final bioactive molecule, it serves as the critical building block for constructing the chiral 6-azaspiro[2.5]octane core present in these highly selective antagonists . Comparable selectivity has not been achieved with 5-azaspiro[2.5]octane or 4-azaspiro[2.5]octane scaffolds in published M4 programs, reinforcing the unique privilege of the 6-aza isomer.

M4 muscarinic receptor Selectivity CNS drug discovery Spirocyclic scaffold

High-Impact Application Scenarios for tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride Based on Quantitative Evidence


Lead Optimization of NAMPT Inhibitors Requiring Minimal CYP2C9 Inhibition Liability

The Zak et al. (2016) NAMPT inhibitor program demonstrated that replacement of a benzyl central linker with a spirocyclic 6-azaspiro[2.5]octane scaffold eliminated CYP2C9 inhibition (IC50 >50 µM vs. <1 µM) while preserving low-nanomolar cellular NAMPT potency [4]. The target compound serves as the optimal building block for constructing the spirocyclic central motif in this chemotype, enabling medicinal chemistry teams to directly access the validated low-DDI-risk chemical space. Procurement of this building block supports rapid SAR exploration around the spirocyclic core, accelerating the identification of development candidates with reduced CYP2C9-mediated DDI potential [5].

Synthesis of KIF18A Inhibitors for Chromosomally Unstable Tumor Targeting (Sovilnesib and Analogs)

Sovilnesib (AMG 650), a clinical-stage KIF18A inhibitor with an IC50 of 0.071 µM, contains the 6-azaspiro[2.5]octane scaffold as an essential pharmacophoric element [4]. The target compound is ideally suited as a starting material for preparing Sovilnesib analogs through functionalization of the aminomethyl group and deprotection of the Boc group, as validated by the dedicated synthesis patent CN118290338A [5]. For pharmaceutical R&D groups pursuing KIF18A as an oncology target, this building block provides the most direct synthetic entry point to the clinical chemotype, reducing the number of linear synthetic steps compared to de novo construction of the spirocyclic core [6].

Construction of CNS-Penetrant M4 Muscarinic Antagonist Libraries for Psychosis and Cognitive Disorder Research

The Bender et al. (2022) M4 antagonist program demonstrated that chiral 6-azaspiro[2.5]octane derivatives achieve sub-nanomolar M4 potency (human M4 IC50 = 0.6 nM) with exceptional selectivity (>16,000-fold over M3/M5) [4]. The target compound's aminomethyl group provides a versatile handle for introducing diverse aromatic or heteroaromatic capping groups via amide or sulfonamide coupling, while the Boc group allows late-stage deprotection and functionalization at the piperidine nitrogen [5]. This dual orthogonal reactivity is critical for the parallel synthesis of focused M4 antagonist libraries aimed at optimizing CNS penetration, metabolic stability, and subtype selectivity [6].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring 3D-Rich, Fsp3-High Building Blocks

With an Fsp3 of 0.69, the target compound ranks among the top quartile of three-dimensional building blocks suitable for fragment-based screening and DNA-encoded library (DEL) construction [4]. The combination of high Fsp3, moderate logP (3.42), and acceptable PSA (55.56 Ų) places it within the CNS multiparameter optimization (MPO) desirability space (Fsp3 >0.45, logP 1-4, PSA <90 Ų) [5]. Procurement of this spirocyclic building block for DEL synthesis or fragment library construction enriches screening collections with three-dimensional, sp3-rich chemotypes that are statistically more likely to yield selective, developable hits compared to planar, aromatic building blocks [6].

Quote Request

Request a Quote for tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.